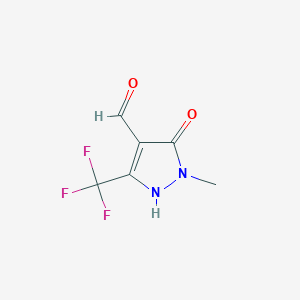

5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H5F3N2O2 It is a pyrazole derivative characterized by the presence of a hydroxyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate aldehyde precursors under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the pyrazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under specific conditions. For example:

- Peroxide-Mediated Oxidation : Treatment with hydrogen peroxide (H₂O₂) in the presence of NaOH at 40–50°C yields the corresponding pyrazole-4-carboxylic acid derivative with 80% efficiency .

- Permanganate Oxidation : Potassium permanganate (KMnO₄) in aqueous pyridine oxidizes the aldehyde to 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .

Table 1: Oxidation Reactions

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂, NaOH | 40–50°C, 2 h | Pyrazole-4-carboxylic acid | 80% | |

| KMnO₄, H₂O/pyridine | Room temperature | Pyrazole-4-carboxylic acid | 85–90% |

Condensation Reactions

The aldehyde group participates in nucleophilic additions and condensations:

- Schiff Base Formation : Reacts with primary amines (e.g., aniline, hydrazines) to form imines or hydrazones .

- Aldol Condensation : In basic media, reacts with ketones (e.g., acetophenone) to form α,β-unsaturated carbonyl derivatives .

- Heterocycle Synthesis : Condenses with thiourea or semicarbazide to form thiazole or oxadiazole derivatives .

Table 2: Condensation Reactions

Cross-Coupling Reactions

The triflate derivative (generated via trifluoromethanesulfonic anhydride) undergoes palladium-catalyzed cross-couplings:

- Suzuki Reaction : Couples with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

- Sonogashira Reaction : Reacts with terminal alkynes (e.g., phenylacetylene) to yield alkynylated pyrazoles .

Table 3: Cross-Coupling Reactions

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₃PO₄ | 3-Arylpyrazole-4-carbaldehyde | 50–94% | |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | 3-Alkynylpyrazole-4-carbaldehyde | 60–75% |

Functional Group Transformations

- Hydroxyl Group Protection : The hydroxyl group can be acetylated using acetic anhydride or benzylated with benzyl chloride .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol .

Table 4: Functional Group Modifications

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine | 4-Acetoxy derivative | 85% | |

| Benzylation | BnCl, NaH, DMF | 4-Benzyloxy derivative | 73% | |

| Reduction | H₂, Pd-C, ethanol | 4-Hydroxymethylpyrazole | 90% |

Biological Activity Derivatives

The compound serves as a precursor for bioactive molecules:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that certain analogs inhibited the growth of various bacterial strains, suggesting potential use as an antibacterial agent .

- Enzyme Inhibition : The compound may serve as a scaffold for designing enzyme inhibitors. Its structure allows for modifications that can enhance binding affinity to target enzymes involved in disease pathways.

Agrochemicals

The compound has applications in the development of agrochemicals:

- Herbicidal Activity : Some studies have reported that pyrazole derivatives possess herbicidal properties, making them candidates for developing new herbicides. The trifluoromethyl group is believed to contribute to increased potency against specific weed species .

Materials Science

In materials science, the compound is explored for its unique chemical properties:

- Synthesis of Functional Materials : The ability to modify the pyrazole structure allows for the creation of new materials with tailored properties, such as enhanced thermal stability and chemical resistance. These materials can be used in coatings and polymer composites .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that compounds with trifluoromethyl groups showed enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Case Study 2: Herbicidal Activity

Research conducted by agricultural scientists assessed the herbicidal activity of pyrazole derivatives on common agricultural weeds. The study found that modifications to the structure significantly improved efficacy, highlighting the potential for developing new herbicides based on this compound.

Mecanismo De Acción

The mechanism of action of 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

- 2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid

Uniqueness

5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a hydroxyl group and a carbaldehyde group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.

Actividad Biológica

5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, also known as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and data.

The molecular formula of this compound is C6H5F3N2O, with a molecular weight of 166.101 g/mol. Its structure includes a pyrazole ring substituted with a hydroxyl group and a trifluoromethyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H5F3N2O |

| Molecular Weight | 166.101 g/mol |

| Melting Point | 177-179 °C |

| Boiling Point | 106.4 °C at 760 mmHg |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. For instance, one study demonstrated that derivatives of pyrazoles exhibited significant antiproliferative effects on MDA-MB-231 cells, suggesting that the trifluoromethyl group enhances their cytotoxicity .

Case Study:

In a comparative study involving multiple pyrazole derivatives, it was found that those containing halogen substitutions (such as bromine and chlorine) exhibited enhanced cytotoxic effects when combined with doxorubicin, a standard chemotherapy agent. This synergistic effect indicates the potential for developing combination therapies using these compounds .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that compounds similar to 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole can significantly reduce inflammation markers in various cellular models .

Antimicrobial Activity

The antimicrobial activity of pyrazoles has been documented against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them promising candidates for developing new antimicrobial agents. The presence of the trifluoromethyl group is believed to enhance their interaction with microbial targets .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazoles is crucial for optimizing their biological activity. Modifications to the pyrazole ring and substituents can lead to variations in potency and selectivity against different biological targets. For example, the introduction of electron-withdrawing groups like trifluoromethyl significantly impacts the compound's reactivity and binding affinity to target proteins involved in disease processes .

Propiedades

IUPAC Name |

2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-5(13)3(2-12)4(10-11)6(7,8)9/h2,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVRPQMAMMGYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598819 | |

| Record name | 2-Methyl-3-oxo-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179732-64-0 | |

| Record name | 2-Methyl-3-oxo-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.